molecular formula C19H28N6O4 B8227555 CID 154616422

CID 154616422

Cat. No.: B8227555
M. Wt: 404.5 g/mol
InChI Key: MTNBRBDFNSGQKB-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26)/t12-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNBRBDFNSGQKB-GXTWGEPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460249-19-6
Record name Tagtociclib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD0JF5EHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of PF-07104091 involves the preparation of aminopyrazolylcyclopentyl carbamate derivatives. The synthetic route typically includes the following steps:

Industrial production methods for PF-07104091 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PF-07104091 primarily undergoes reactions typical of carbamate and pyrazole derivatives:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents on the pyrazole ring or the carbamate moiety.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include modified pyrazole and carbamate derivatives .

Scientific Research Applications

PF-07104091 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PF-07104091 exerts its effects by selectively inhibiting cyclin-dependent kinase 2. Cyclin-dependent kinase 2, in complex with cyclin E, plays a crucial role in the regulation of the G1 to S phase transition in the cell cycle. By inhibiting cyclin-dependent kinase 2, PF-07104091 induces G1 growth arrest and controls tumor cell proliferation. This inhibition leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of E2F-mediated gene expression, ultimately resulting in cell cycle arrest and apoptosis of cancer cells .

Biological Activity

Overview of CID 154616422

This compound, also known as PF-07104091, is a chemical compound that has garnered interest in the field of pharmacology and medicinal chemistry. It is primarily studied for its potential therapeutic applications, particularly in the context of diseases where modulation of specific biological pathways is essential.

This compound acts as a modulator of certain biological pathways, which may include inhibition or activation of specific enzymes or receptors. The precise mechanism of action is crucial for understanding its therapeutic potential and side effects.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Target Proteins : Identification of target proteins is essential for understanding how the compound exerts its effects. Preliminary studies suggest interactions with proteins involved in cellular signaling pathways.
  • Bioavailability : Studies on bioavailability assess how well the compound is absorbed and utilized in biological systems. This factor is critical for determining dosage and efficacy.
  • Toxicity : Evaluating toxicity is essential to ensure safety in clinical applications. Early-stage studies often involve assessing cytotoxicity in various cell lines.

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound exhibits activity against specific cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates after treatment with varying concentrations of the compound.
  • In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Observations include tumor regression rates and overall survival metrics in treated versus control groups.

Data Table

Study TypeModelKey Findings
In VitroCancer Cell LinesSignificant reduction in cell viability at IC50 concentrations
In VivoMouse XenograftTumor size reduction observed after treatment
ToxicityHuman Cell LinesMinimal cytotoxicity at therapeutic doses

Efficacy

Recent studies indicate that this compound has shown promise in preclinical models, particularly in targeting pathways associated with tumor growth and metastasis. The compound's ability to inhibit specific signaling cascades may contribute to its antitumor effects.

Safety Profile

Safety assessments have highlighted a favorable profile for this compound, with limited adverse effects noted in initial trials. Ongoing research aims to further elucidate the long-term safety implications and any potential off-target effects.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. This includes:

  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and dosage in humans.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes.

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Comply with ARRIVE guidelines for animal research: (1) Justify sample sizes via power analysis, (2) Minimize distress through humane endpoints, and (3) Obtain ethics committee approval. For human cell lines, ensure informed consent and data anonymization .

Data Presentation and Peer Review

Q. How should I present conflicting spectral data for this compound in a manuscript?

  • Methodological Answer : Use comparative tables to highlight discrepancies (e.g., NMR shifts across solvents). Provide raw spectra in supplementary materials and discuss potential causes (e.g., tautomerism). Invite third-party validation in peer review to strengthen credibility .

Q. What peer review criteria are critical for this compound-related submissions?

  • Methodological Answer : Reviewers prioritize (1) Methodological rigor (e.g., controls, replicates), (2) Data accessibility (e.g., deposition in public repositories), and (3) Contextualization within existing literature. Address reviewer concerns with point-by-point revisions and additional experiments if warranted .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.